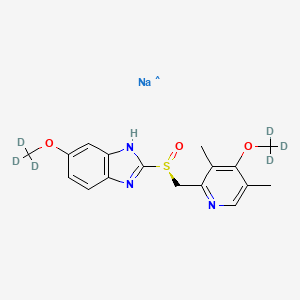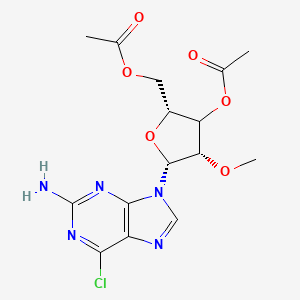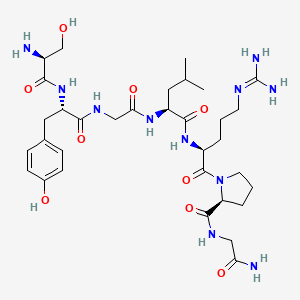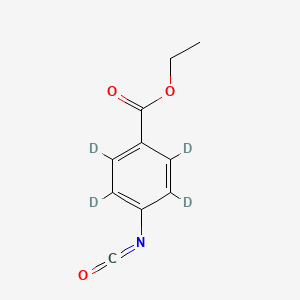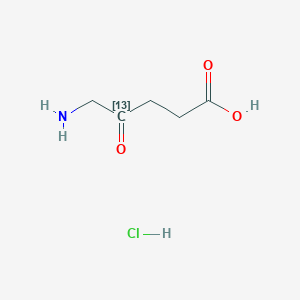
5-amino-4-oxo(413C)pentanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride is an organic compound with the molecular formula C5H10NO3Cl.
準備方法
The synthesis of 5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride typically involves multiple steps. One common method starts with levulinic acid, which undergoes esterification and bromination to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the final product with an overall yield of 44% .
化学反応の分析
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is involved in studies related to metabolic pathways and enzyme functions.
Industry: It is used in the production of various chemical products and intermediates
作用機序
The mechanism of action of 5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor in the synthesis of heme, an essential component of hemoglobin. The compound is converted into porphyrins, which are then incorporated into heme. This process involves several enzymatic steps and is crucial for the proper functioning of red blood cells .
類似化合物との比較
5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride is similar to other compounds like 5-aminolevulinic acid and its derivatives. its unique isotopic labeling with 13C makes it particularly useful in certain research applications, such as tracing metabolic pathways and studying enzyme kinetics. Other similar compounds include:
5-aminolevulinic acid: Used in photodynamic therapy and as a precursor in heme synthesis.
Hexaminolevulinate: Used as an optical imaging agent for detecting bladder cancer
These compounds share similar chemical structures but differ in their specific applications and properties.
特性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
168.58 g/mol |
IUPAC名 |
5-amino-4-oxo(413C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i4+1; |
InChIキー |
ZLHFONARZHCSET-VZHAHHFWSA-N |
異性体SMILES |
C(C[13C](=O)CN)C(=O)O.Cl |
正規SMILES |
C(CC(=O)O)C(=O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


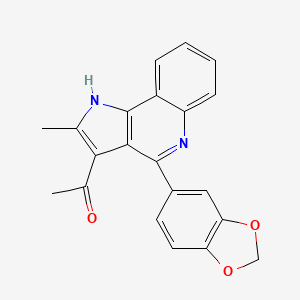

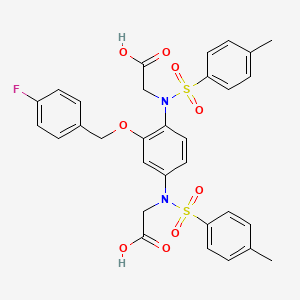
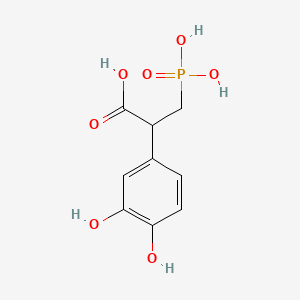
![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
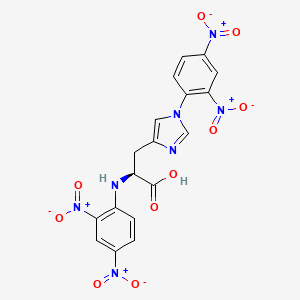
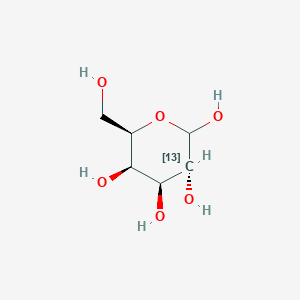
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)


